molecular formula C8H6N4O2S B175301 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine CAS No. 115919-41-0

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B175301
CAS No.: 115919-41-0
M. Wt: 222.23 g/mol
InChI Key: BCMGBDCJXLAHBJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-nitroaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like nitric acid or halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 3-(3-aminophenyl)-1,2,4-thiadiazol-5-amine, while nitration could introduce additional nitro groups onto the aromatic ring .

Mechanism of Action

The mechanism by which 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiadiazole moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

IUPAC Name

3-(3-nitrophenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c9-8-10-7(11-15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGBDCJXLAHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634444
Record name 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115919-41-0
Record name 3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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